molecular formula C7H16ClNO B12831305 (R)-3-Methoxyazepane hydrochloride

(R)-3-Methoxyazepane hydrochloride

Cat. No.: B12831305
M. Wt: 165.66 g/mol
InChI Key: VMXQAPPEMPGBCX-OGFXRTJISA-N
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Description

®-3-Methoxyazepane hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Methoxyazepane hydrochloride typically involves the reaction of ®-3-Methoxyazepane with hydrochloric acid. The process can be carried out under controlled conditions to ensure the desired stereochemistry and purity of the product. One common method involves the use of an alcoholic solvent, such as methanol or ethanol, and an organic base like sodium ethylate or potassium tert-butoxide .

Industrial Production Methods

In an industrial setting, the production of ®-3-Methoxyazepane hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a pure form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

®-3-Methoxyazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where the methoxy group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

®-3-Methoxyazepane hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates .

Mechanism of Action

The mechanism of action of ®-3-Methoxyazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-3-Methoxyazepane hydrochloride include other azepane derivatives and related heterocyclic compounds, such as:

  • ®-3-Amino piperidine hydrochloride
  • Pyrrolidine derivatives
  • Piperidine derivatives

Uniqueness

What sets ®-3-Methoxyazepane hydrochloride apart from these similar compounds is its specific stereochemistry and functional groups, which can impart unique chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

(3R)-3-methoxyazepane;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-9-7-4-2-3-5-8-6-7;/h7-8H,2-6H2,1H3;1H/t7-;/m1./s1

InChI Key

VMXQAPPEMPGBCX-OGFXRTJISA-N

Isomeric SMILES

CO[C@@H]1CCCCNC1.Cl

Canonical SMILES

COC1CCCCNC1.Cl

Origin of Product

United States

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